N-[4-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanesulfonamide
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Overview
Description
N-[4-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanesulfonamide is a complex organic compound that features a pyrrolidinone ring attached to a phenyl group, which is further connected to a cyclohexanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanesulfonamide typically involves multiple steps, starting with the preparation of the pyrrolidinone ring. One common method involves the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions. The phenyl group is then introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method. Finally, the cyclohexanesulfonamide moiety is attached via a sulfonylation reaction, using reagents like sulfonyl chlorides in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as automated systems for precise control of reaction conditions. The choice of solvents, catalysts, and purification methods is also tailored to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, and halides in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator, which could lead to the development of new therapeutic agents.
Medicine: Explored for its potential anti-inflammatory, analgesic, and anticancer properties.
Mechanism of Action
The mechanism of action of N-[4-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2-oxopyrrolidin-1-yl)phenyl)sulfonyl-beta-alanine
- N-(4-(2-oxopyrrolidin-1-yl)phenyl)prop-2-enamide
- 2-[(4R)-2-oxo-4-phenylpyrrolidin-1-yl]acetamide
Uniqueness
N-[4-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanesulfonamide stands out due to its cyclohexanesulfonamide moiety, which imparts unique steric and electronic properties. This makes it a valuable scaffold for the development of new compounds with enhanced biological activity and improved pharmacokinetic profiles .
Properties
IUPAC Name |
N-[4-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c19-16-7-4-12-18(16)14-10-8-13(9-11-14)17-22(20,21)15-5-2-1-3-6-15/h8-11,15,17H,1-7,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWUAWBUKSJRGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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